molecular formula C13H18N2O4S B2768116 {[4-(2-Methoxyphenoxy)but-2-YN-1-YL]sulfamoyl}dimethylamine CAS No. 1428364-54-8

{[4-(2-Methoxyphenoxy)but-2-YN-1-YL]sulfamoyl}dimethylamine

Cat. No.: B2768116
CAS No.: 1428364-54-8
M. Wt: 298.36
InChI Key: SYCPLPMTSNUYTG-UHFFFAOYSA-N
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Description

{[4-(2-Methoxyphenoxy)but-2-YN-1-YL]sulfamoyl}dimethylamine is a synthetic organic compound featuring a sulfamoyl group (-SO₂NH₂) linked to a dimethylamine moiety (-N(CH₃)₂) and a 4-(2-methoxyphenoxy)but-2-yn-1-yl chain. The dimethylamine group could influence solubility and basicity, affecting pharmacokinetic properties such as absorption and distribution.

Properties

IUPAC Name

1-[4-(dimethylsulfamoylamino)but-2-ynoxy]-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-15(2)20(16,17)14-10-6-7-11-19-13-9-5-4-8-12(13)18-3/h4-5,8-9,14H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCPLPMTSNUYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC#CCOC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {[4-(2-Methoxyphenoxy)but-2-YN-1-YL]sulfamoyl}dimethylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the but-2-ynoxy intermediate: This step involves the reaction of an appropriate alkyne with a suitable halide under basic conditions.

    Introduction of the dimethylsulfamoylamino group: This step involves the reaction of the but-2-ynoxy intermediate with dimethylsulfamoyl chloride in the presence of a base.

    Coupling with methoxybenzene: The final step involves the coupling of the intermediate with methoxybenzene under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

{[4-(2-Methoxyphenoxy)but-2-YN-1-YL]sulfamoyl}dimethylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylsulfamoylamino group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

{[4-(2-Methoxyphenoxy)but-2-YN-1-YL]sulfamoyl}dimethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[4-(2-Methoxyphenoxy)but-2-YN-1-YL]sulfamoyl}dimethylamine involves its interaction with specific molecular targets. The dimethylsulfamoylamino group can interact with enzymes and proteins, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and van der Waals forces, leading to changes in the conformation and function of the target molecules. The methoxybenzene moiety can also participate in π-π interactions with aromatic residues in proteins, further enhancing its binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, we compare it structurally and functionally with analogous sulfamoyl-containing derivatives. Key differences lie in substituent groups, backbone flexibility, and electronic properties, which collectively impact biological activity and physicochemical behavior.

Structural and Functional Analysis

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide () Structure: Features a bromo-morpholinylpyrimidine core and a bulky trimethylbenzenesulfonamide group. Comparison: The morpholinylpyrimidine moiety introduces hydrogen-bonding capacity and bulkiness, contrasting with the alkyne-linked methoxyphenoxy group in the target compound. This difference likely alters target selectivity and metabolic stability. Hypothesized Properties: Higher molecular weight (~600 g/mol) and increased steric hindrance may reduce membrane permeability compared to the target compound.

C F2, C F3, C F4 () Structures: These derivatives incorporate isoxazole (C F2, C F3) or thiazole (C F4) rings attached to the sulfamoyl group. The target compound’s methoxyphenoxy group offers similar aromaticity but lacks heteroatoms, which may reduce polar interactions.

23,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(propan-2-ol) Derivatives () Structure: Contains dual propan-2-ol and ethylazanediyl groups linked to methoxyphenoxy. Comparison: The ethylazanediyl spacer increases flexibility compared to the rigid alkyne in the target compound. This flexibility might enhance conformational adaptability but reduce binding specificity.

Data Table: Structural and Predicted Properties

Compound Name Key Substituents Molecular Weight (g/mol) Predicted LogP Hypothesized Biological Activity
Target Compound Alkyne, methoxyphenoxy, dimethylamine ~350 2.8 Enzyme inhibition, CNS modulation
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-... Morpholinylpyrimidine, trimethylbenzene ~600 3.5 Kinase inhibition
C F2 () Isoxazole, dioxoisoindoline ~450 3.0 Antimicrobial, anti-inflammatory
23,3’-(2-(2-Methoxyphenoxy)ethylazanediyl) Ethylazanediyl, propan-2-ol ~400 2.2 β-blocker activity, membrane stabilization

Key Findings

  • Rigidity vs.
  • Heterocyclic Influence: Isoxazole/thiazole-containing analogs () exhibit stronger dipole interactions, whereas the target compound’s methoxyphenoxy group prioritizes lipophilicity over polar binding.
  • Steric Effects : Bulky substituents in morpholinylpyrimidine derivatives () may hinder target engagement compared to the more compact target compound.

Research Methodology and Tools

While explicit data on the target compound’s synthesis or testing is absent in the evidence, structural comparisons rely on crystallographic tools like SHELXL () and docking software such as AutoDock (). These tools enable resolution of molecular geometries and predictive binding studies, which are critical for rational drug design.

Biological Activity

The compound {[4-(2-Methoxyphenoxy)but-2-YN-1-YL]sulfamoyl}dimethylamine is a sulfonamide derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H17N1O3S

This compound features a sulfamoyl group, which is known for its role in various pharmacological activities, particularly as antibacterial agents.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activities. The sulfamoyl moiety is crucial for the inhibition of bacterial dihydropteroate synthase, an enzyme involved in folate synthesis. This mechanism disrupts bacterial growth and proliferation, making it a target for antibiotic development.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundK. pneumoniae8 µg/mL

Anti-inflammatory Effects

In addition to antimicrobial properties, sulfonamides have been noted for their anti-inflammatory effects. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, which are pivotal in the pathogenesis of various inflammatory diseases.

Case Study: Inhibition of Cytokine Production
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in interleukin-6 (IL-6) levels, indicating its potential use in treating inflammatory conditions.

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The sulfamoyl group mimics para-amino benzoic acid (PABA), inhibiting bacterial folate synthesis.
  • Cytokine Modulation : The compound can modulate immune responses by affecting cytokine signaling pathways.

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